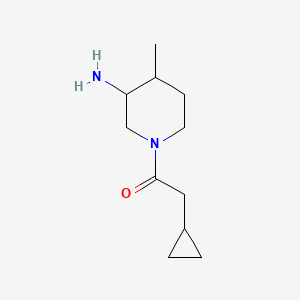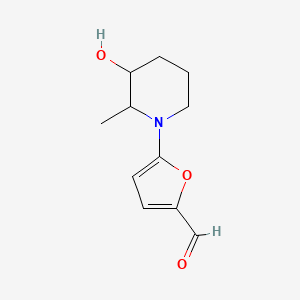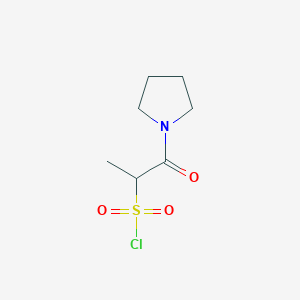
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is a chemical compound with a unique structure that includes a piperidine ring substituted with an amino group and a methyl group, as well as a cyclopropyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one typically involves several key steps:
N-Acylation of 3-Amino-4-methylpyridine: This step involves the reaction of 3-amino-4-methylpyridine with an acylating agent to form an N-acylated intermediate.
Quaternization: The N-acylated intermediate is then quaternized using a suitable alkylating agent, such as benzyl halide.
Partial Reduction: The quaternized product undergoes partial reduction using a reducing agent like sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield the desired piperidinone intermediate.
Reductive Amination: The piperidinone intermediate is subjected to reductive amination using methanolic methylamine in the presence of a catalyst like titanium (IV) isopropoxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)-2-phenylethan-1-one: Similar structure with a phenyl group instead of a cyclopropyl group.
1-(3-Amino-4-methylpiperidin-1-YL)-2-butylethan-1-one: Similar structure with a butyl group instead of a cyclopropyl group.
Uniqueness
1-(3-Amino-4-methylpiperidin-1-YL)-2-cyclopropylethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)-2-cyclopropylethanone |
InChI |
InChI=1S/C11H20N2O/c1-8-4-5-13(7-10(8)12)11(14)6-9-2-3-9/h8-10H,2-7,12H2,1H3 |
Clave InChI |
RWPZNIFXQHOBLA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1N)C(=O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)
![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)



![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13191992.png)
![3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane](/img/structure/B13191998.png)



![6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)

![[2-(Bromomethyl)-2-methylbutyl]trimethylsilane](/img/structure/B13192045.png)
